6-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
6-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . This intermediate undergoes further reactions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki coupling reactions with aryl boronic acids to form biaryl compounds.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodization.
Para-methoxybenzyl chloride (PMB-Cl): Used for protecting the NH group.
Trifluoracetic acid: Used as a catalyst in condensation reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[4,3-b]pyridine derivatives, which can be further modified for specific applications .
Scientific Research Applications
6-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in cancer.
Biological Studies: The compound is studied for its potential antituberculotic activity and other biological effects.
Drug Discovery: It serves as a lead compound for developing new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). By inhibiting these kinases, the compound can interfere with signal transduction pathways that regulate cell proliferation, differentiation, and survival . This makes it a promising candidate for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrazolo[3,4-b]pyridine: A precursor in the synthesis of 6-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine.
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar core structure and are studied for their biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and bromo substituents enhance its potential as a versatile scaffold in drug design .
Properties
IUPAC Name |
6-bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-4(8)2-5-6(10-7)3-9-11-5/h2-3H,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLYQQMYXHAIOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=N1)C=NN2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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